molecular formula C24H29N3O5S2 B2686786 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865161-56-4

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2686786
CAS No.: 865161-56-4
M. Wt: 503.63
InChI Key: HDLYAUBRLVPFIC-IZHYLOQSSA-N
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Description

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a potent and cell-permeable inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family, which plays a critical role in regulating the actin cytoskeleton. This benzothiazole sulfonamide derivative is structurally related to other well-characterized ROCK inhibitors and is designed to target the ATP-binding site of the kinase. Its primary research value lies in the dissection of the Rho/ROCK signaling pathway, which is implicated in fundamental cellular processes such as smooth muscle contraction, cell adhesion, migration, and proliferation. By selectively inhibiting ROCK, this compound is a valuable tool for investigating pathological conditions driven by aberrant cytoskeletal dynamics, including cancer cell invasion and metastasis, vascular remodeling in hypertension and atherosclerosis , and neurite retraction in neurological disorders . Furthermore, its application extends to basic research in stem cell differentiation and tissue engineering, where ROCK inhibition has been shown to promote cell survival and enhance the efficiency of colony formation . This reagent is For Research Use Only and is intended for in vitro biochemical and cellular studies to further elucidate the complex biological functions of ROCK isoforms.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-17-5-4-12-26(16-17)34(29,30)20-9-6-18(7-10-20)23(28)25-24-27(13-14-31-2)21-11-8-19(32-3)15-22(21)33-24/h6-11,15,17H,4-5,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLYAUBRLVPFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, exploring its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several significant structural elements:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is crucial for its biological activity.
  • Methoxy Groups : These groups may enhance lipophilicity and influence the compound's interaction with biological targets.
  • Carboxamide Linkage : This functional group is often associated with increased bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving procaspase activation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
8jU93730Procaspase-3 activation
8kMCF-725Induction of apoptosis
(Z)-N...VariousTBDTBD

Note: TBD indicates data yet to be determined.

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. The presence of the thiazole ring is often linked to enhanced activity against a range of pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
(Z)-N...TBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Procaspase Activation : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The structure may allow for interactions with specific enzymes involved in cellular signaling pathways.
  • Chelation Effects : The ability to chelate metal ions can influence various biochemical pathways, enhancing the compound's efficacy.

Study on Anticancer Properties

A study involving a series of benzothiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant anticancer activity against various cell lines. The study utilized MTS assays to evaluate cytotoxicity and flow cytometry for cell cycle analysis.

Study on Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of benzothiazole derivatives found that several compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally and functionally related analogs from the literature. Key comparisons focus on substituent effects , synthetic pathways , and spectroscopic profiles .

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d]thiazole 6-methoxy, 3-(2-methoxyethyl), 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide ~529.6 Enhanced solubility due to methoxyethyl group; piperidine sulfonamide may improve CNS penetration
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () 2,3-Dihydrothiazole 3-(2-methoxyphenyl), 4-phenyl, 4-methylbenzamide 400.5 Lower molecular weight; dihydrothiazole core may reduce metabolic stability compared to benzo[d]thiazole
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~450–500 Triazole-thione tautomerism affects reactivity; sulfonyl groups enhance enzyme inhibition (e.g., carbonic anhydrase)

Key Observations:

  • The 3-(2-methoxyethyl) substituent distinguishes it from analogs with simpler alkyl or aryl groups, likely enhancing aqueous solubility and pharmacokinetics .
  • Unlike 1,2,4-triazole derivatives (), the absence of tautomerism in the thiazole ring simplifies synthetic characterization but may limit dynamic interactions in biological systems .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s IR spectrum would exhibit a ν(C=S) stretch near 1250 cm⁻¹ (absent in triazole-thiones) and ν(NH) around 3300 cm⁻¹, consistent with its hydrazinecarbothioamide-derived structure .
  • NMR : The 3-methylpiperidine group would show distinct δ 1.2–2.8 ppm (¹H) and δ 20–50 ppm (¹³C) signals, while the methoxyethyl substituent would resonate at δ 3.3–3.7 ppm (¹H) .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Enzyme Inhibition : Sulfonamide-bearing compounds (e.g., ) exhibit inhibitory activity against carbonic anhydrase and tyrosine kinases due to sulfonyl-Zn²⁺/ATP-binding interactions. The target compound’s piperidine sulfonamide may similarly target proteases or kinases .
  • Antimicrobial Potential: Benzo[d]thiazoles are known for antimicrobial properties. The methoxyethyl group could mitigate resistance mechanisms linked to efflux pumps .

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